methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate is a complex organic compound characterized by the presence of a dithiazole ring and a thiophene ring. This compound is notable for its unique structure, which includes a chlorine atom and a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes that are structurally related to serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell division .
Mode of Action
The compound acts as an inhibitor of these serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
The inhibition of serine proteases disrupts several biochemical pathways. While the exact pathways affected can vary depending on the specific serine protease targeted, they often include processes such as protein digestion, immune response modulation, and regulation of blood coagulation . The downstream effects of these disruptions can include altered immune response, changes in blood clotting, and potential impacts on cell division .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific serine proteases it inhibits. For instance, inhibiting serine proteases involved in immune response could potentially suppress immune function, while inhibiting those involved in blood coagulation could prevent blood clotting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with aminothiophenecarboxylate derivatives. The reaction is carried out under controlled conditions, including specific temperatures and the presence of a base to facilitate the formation of the dithiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atom in the dithiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted dithiazole derivatives. These products are often characterized by their unique chemical and physical properties, which can be exploited in further applications .
Scientific Research Applications
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine
- N3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-N2-phenylpyridine-2,3-diamine
- N2,N3-bis(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridine-2,3-diamine
Uniqueness
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate is unique due to its combination of a dithiazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
methyl 3-[(4-chlorodithiazol-5-ylidene)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S3/c1-13-8(12)5-4(2-3-14-5)10-7-6(9)11-16-15-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSCRMRWEYZHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=C2C(=NSS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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